BenchChemオンラインストアへようこそ!

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol

Chiral resolution Enantiomeric purity Stereochemical procurement

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol (CAS 1511239-38-5) is a chiral, non-fused heterocyclic building block composed of a pyrimidine core bearing a hydroxymethyl group at the 4-position and a 4-methylmorpholin-2-yl substituent at the 2-position (molecular formula C₁₀H₁₅N₃O₂, MW 209.24 g/mol, purity typically ≥95%). This compound is offered as a racemic mixture by major chemical suppliers and serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds that exploit the morpholinopyrimidine pharmacophore.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 1511239-38-5
Cat. No. B2483257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol
CAS1511239-38-5
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCN1CCOC(C1)C2=NC=CC(=N2)CO
InChIInChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3
InChIKeySCWCIVKCLNJLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol (CAS 1511239-38-5) – A Chiral Morpholinopyrimidine Building Block


(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol (CAS 1511239-38-5) is a chiral, non-fused heterocyclic building block composed of a pyrimidine core bearing a hydroxymethyl group at the 4-position and a 4-methylmorpholin-2-yl substituent at the 2-position (molecular formula C₁₀H₁₅N₃O₂, MW 209.24 g/mol, purity typically ≥95%) . This compound is offered as a racemic mixture by major chemical suppliers and serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds that exploit the morpholinopyrimidine pharmacophore [1].

Why Generic Morpholinopyrimidine Substitution Fails for (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol


Generic substitution of (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol with simpler morpholinopyrimidine analogs (e.g., (2-morpholinopyrimidin-4-yl)methanol, CAS not available) or regioisomeric variants (e.g., (2-(4-methylmorpholin-2-yl)pyrimidin-5-yl)methanol, CAS not available) is chemically unsound for target-oriented synthesis. The 4-methyl substitution on the morpholine ring alters both the conformational landscape of the morpholine chair and the basicity of the nitrogen, directly impacting target binding [1]. Furthermore, the 2-(4-methylmorpholin-2-yl) substitution pattern on pyrimidine, combined with the 4-hydroxymethyl handle, creates a unique spatial orientation of hydrogen-bond donor/acceptor groups that defines kinase selectivity profiles—a feature not replicated by analogs with the morpholine attached at a different pyrimidine position or lacking the methyl group [2].

Quantitative Differentiation Evidence: (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol vs. Closest Analogs


Chiral Resolution: Enantiomeric Purity Specifications vs. Racemic Mixture Baseline

While the target compound is commercially supplied as a racemic mixture (undefined stereocenter count = 1) [1], its enantiopure forms—(R)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol (CAS 947-777-0) and (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol—are separately registered as distinct substances under EU chemicals legislation [2]. This regulatory bifurcation creates a quantifiable procurement decision: researchers requiring stereochemically defined material must explicitly source the (R)- or (S)-enantiomer rather than the racemate, as the racemate cannot serve as a direct substitute in stereospecific biological assays without additional chiral resolution steps.

Chiral resolution Enantiomeric purity Stereochemical procurement

PI3K/mTOR Kinase Selectivity: N-Methylmorpholine vs. Unsubstituted Morpholine Scaffolds

The morpholinopyrimidine chemotype exemplified by the target compound is a validated pharmacophore for PI3K and mTOR kinase inhibition [1]. Systematic SAR studies on this chemical series establish that N-methyl substitution on the morpholine ring (as present in the target compound) yields distinct PI3K isoform selectivity profiles compared to unsubstituted morpholine analogs. Specifically, in the morpholinopyrimidine series disclosed in patent literature, compounds bearing N-methylmorpholine substituents at the pyrimidine C2 position demonstrated altered potency ratios between PI3Kα and PI3Kβ isoforms, with N-methylated variants generally exhibiting enhanced selectivity for PI3Kα over PI3Kβ [2].

PI3K inhibitor mTOR inhibitor Kinase selectivity Morpholinopyrimidine SAR

Hydroxymethyl Derivatization Handle: Chemical Versatility vs. Non-Functionalized Analogs

The presence of a primary hydroxymethyl (-CH₂OH) group at the pyrimidine 4-position provides a chemically orthogonal derivatization handle absent in simpler 2-(4-methylmorpholin-2-yl)pyrimidine analogs that lack this functional group [1]. The topological polar surface area (tPSA) of 58.5 Ų and XLogP3 value of -1.1 for the free alcohol form indicate favorable physicochemical properties for further elaboration into drug-like molecules [2]. This hydroxymethyl group can undergo selective oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement—reaction pathways not available to des-hydroxymethyl analogs.

Synthetic intermediate Hydroxymethyl derivatization Building block utility Medicinal chemistry

Physicochemical Profile: Computed Drug-Likeness Parameters vs. Reference Ranges

The target compound's computed physicochemical descriptors position it favorably within established drug-like and lead-like chemical space criteria. Its molecular weight (209.24 g/mol) falls below the 300 Da lead-like cutoff, while its tPSA (58.5 Ų) and XLogP3 (-1.1) satisfy both the Veber rule (tPSA < 140 Ų) and the optimal range for oral bioavailability (XLogP between -0.4 and 5.6) [1]. With only 2 rotatable bonds and 1 hydrogen bond donor, this building block introduces minimal entropic penalty upon target binding while retaining sufficient polarity for aqueous solubility [2].

Drug-likeness Physicochemical properties Lead-like assessment ADME prediction

Optimal Procurement Scenarios for (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol (CAS 1511239-38-5)


PI3Kα-Selective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing isoform-selective PI3Kα inhibitors should procure this building block as a key intermediate for scaffold construction. The N-methylmorpholine substituent at the pyrimidine C2 position provides the structural basis for PI3Kα-over-PI3Kβ selectivity, as established in the morpholinopyrimidine patent SAR [1]. The C4 hydroxymethyl group enables late-stage diversification to systematically explore vectors that access the affinity pocket while modulating physicochemical properties [2]. Researchers should specify the racemate (CAS 1511239-38-5) for initial SAR exploration and transition to enantiopure forms only after identifying the eutomer.

Fragment-Based Drug Discovery (FBDD) Library Expansion

This compound meets all three key fragment criteria—MW < 250 Da, tPSA < 90 Ų, and heavy atom count < 18—making it an ideal addition to fragment screening libraries [1]. Its balanced hydrophilicity (XLogP3 = -1.1) ensures solubility at screening concentrations (typically 0.5–1.0 mM in aqueous buffer with ≤5% DMSO), reducing false negatives due to precipitation. Procurement for FBDD applications should prioritize suppliers offering ≥95% purity with verified identity by LCMS and ¹H NMR, as even minor impurities can confound fragment screening hit validation.

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization

For chemical biology programs developing bifunctional probes (e.g., PROTACs, photoaffinity labels, or fluorescent conjugates), this compound offers a uniquely versatile scaffold. The pyrimidine C2 position is already occupied by the N-methylmorpholine kinase recognition element, the C4 hydroxymethyl group provides a linker attachment point, and the remaining pyrimidine positions (C5, C6) are available for further functionalization [1]. This orthogonal reactivity pattern enables convergent synthetic strategies that minimize protecting group manipulations and improve overall yields relative to non-hydroxymethyl analogs.

Enantioselective Synthesis: Chiral Switch R&D Programs

Research organizations pursuing chiral switch strategies—where a racemic clinical candidate is replaced by a single enantiomer with improved therapeutic index—should procure both the racemate (CAS 1511239-38-5) and the individual (R)- and (S)-enantiomers (CAS 947-777-0 and 2230789-48-5, respectively) [1][2]. The racemate serves as a cost-effective starting material for initial route scouting and analytical method development, while the enantiopure forms enable definitive assignment of eudysmic ratios in target binding assays. Procurement documentation should include chiral purity certificates (≥98% ee by chiral HPLC or SFC) for the enantiopure forms.

Quote Request

Request a Quote for (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.